5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid
Description
5-(1-Phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid (C₁₃H₁₂N₂O₂) is a pyrazole derivative characterized by a carboxylic acid group at position 3 of the pyrazole ring and a 1-phenylcyclopropyl substituent at position 4. Its molecular weight is 228.09 Da, with an InChIKey of BHWNQTOXOZLYPN-UHFFFAOYSA-N .
Properties
CAS No. |
2124263-21-2 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-12(17)10-8-11(15-14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
BHWNQTOXOZLYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=CC(=NN3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylcyclopropyl ketone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring in the presence of a suitable acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .
Scientific Research Applications
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The phenylcyclopropyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following pyrazole-3-carboxylic acid derivatives are structurally or functionally analogous to 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid. Key differences in substituents, physicochemical properties, and applications are highlighted.
5-(3-Hydroxyphenyl)-1H-Pyrazole-3-Carboxylic Acid
- Structure : Features a 3-hydroxyphenyl group at position 5 instead of the phenylcyclopropyl moiety.
- Molecular weight: 204.18 Da (C₁₀H₈N₂O₃); CAS RN: 690631-98-2 .
- Applications: Limited data, but its hydroxyl group may enable hydrogen bonding in drug design or coordination chemistry.
5-Isobutyl-1H-Pyrazole-3-Carboxylic Acid
- Structure : Substituted with a flexible isobutyl group at position 5 (CAS: 92933-49-8; C₈H₁₂N₂O₂).
- Properties : Aliphatic chain reduces steric hindrance and rigidity, possibly enhancing conformational flexibility for target binding. Molecular weight: 168.19 Da .
- Applications : Used in synthesizing enzyme inhibitors or agrochemicals due to its balanced hydrophobicity .
1-Benzyl-3-Cyclopropyl-1H-Pyrazole-5-Carboxylic Acid
- Structure : Benzyl group at position 1 and cyclopropyl at position 3 (CAS: 1239785-16-0; C₁₄H₁₄N₂O₂).
- Properties : Substitution pattern alters electronic distribution; molecular weight: 242.27 Da. The benzyl group may enhance lipophilicity and membrane permeability .
- Applications : Intermediate in pharmaceuticals, particularly where N-substitution is critical for activity .
5-(2-Methylpropyl)-4-Nitro-1H-Pyrazole-3-Carboxylic Acid
- Structure : Nitro group at position 4 and isobutyl at position 5 (CAS: 222729-55-7; C₈H₁₁N₃O₄).
- Properties : Nitro group introduces strong electron-withdrawing effects, altering reactivity and acidity. Molecular weight: 213.19 Da .
- Applications : Likely used in explosives research or as a precursor for nitro-reduction reactions .
Comparative Data Table
| Compound Name | Substituents (Position 5) | Molecular Formula | Molecular Weight (Da) | CAS RN | Key Features |
|---|---|---|---|---|---|
| 5-(1-Phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid | 1-Phenylcyclopropyl | C₁₃H₁₂N₂O₂ | 228.09 | - | Rigid, hydrophobic, 19 patents |
| 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid | 3-Hydroxyphenyl | C₁₀H₈N₂O₃ | 204.18 | 690631-98-2 | Polar, hydrogen-bond donor |
| 5-Isobutyl-1H-pyrazole-3-carboxylic acid | Isobutyl | C₈H₁₂N₂O₂ | 168.19 | 92933-49-8 | Flexible, moderate hydrophobicity |
| 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | Benzyl (position 1), cyclopropyl (position 3) | C₁₄H₁₄N₂O₂ | 242.27 | 1239785-16-0 | Lipophilic, N-substituted |
| 5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid | Isobutyl, nitro (position 4) | C₈H₁₁N₃O₄ | 213.19 | 222729-55-7 | Electron-withdrawing nitro group |
Key Research Findings and Implications
Steric and Electronic Effects : The phenylcyclopropyl group in the target compound provides steric bulk and electronic stabilization, which may improve binding to aromatic pockets in proteins or catalysts compared to aliphatic substituents (e.g., isobutyl) .
Solubility Trade-offs : Hydrophilic derivatives like 5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid are more water-soluble but may suffer from reduced membrane permeability in drug delivery .
Synthetic Versatility : Carboxamide derivatives (e.g., ) demonstrate the adaptability of pyrazole-3-carboxylic acids as intermediates for coupling reactions, though the target compound’s synthesis route remains undocumented .
Biological Activity
5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H13N3O2
- CAS Number : 2124263-21-2
- IUPAC Name : 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid
The biological activity of 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and subsequent biological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antiviral Activity
A study evaluated derivatives of pyrazole compounds for their inhibitory effects on neuraminidase (NA) from influenza viruses. The results showed that certain derivatives, including those related to 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid, demonstrated promising NA inhibitory activity, suggesting potential use in antiviral therapies .
Anti-inflammatory Effects
Compounds with similar pyrazole structures have been noted for their anti-inflammatory properties. The carboxylic acid functional group is believed to enhance the compound's ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and cyclopropyl groups significantly impact the biological activity of the compound. For instance:
- Substituents on the phenyl ring can alter binding affinity and selectivity towards specific targets.
- The cyclopropyl moiety contributes to the overall conformational stability of the compound, affecting its pharmacokinetic properties.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Modifications | Biological Activity Level |
|---|---|---|
| Base Compound | None | Reference level |
| Variant A (4-fluorophenyl) | Substituted phenyl group | High |
| Variant B (4-methylphenyl) | Electron-donating group | Moderate |
| Variant C (4-chloro) | Electron-withdrawing group | Low |
Case Studies
- Influenza Virus Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit NA from A/H3N2 influenza virus strains. Among these, derivatives closely related to 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid exhibited significant inhibition rates, highlighting their potential as antiviral agents .
- Anti-inflammatory Research : Investigations into compounds with similar structures showed that they could effectively reduce markers of inflammation in vitro. This suggests that 5-(1-phenylcyclopropyl)-1H-pyrazole-3-carboxylic acid may also possess similar therapeutic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
